molecular formula C12H17NO2 B189703 N-(3-Methoxyphenyl)-2,2-dimethylpropanamide CAS No. 56619-93-3

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B189703
CAS No.: 56619-93-3
M. Wt: 207.27 g/mol
InChI Key: DAFHCFQPQMYDFI-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Scientific Research Applications

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-(3-methoxyphenyl)pivalamide, is a complex compound with a diverse range of targets. It has been found to have high affinity and selective ligands for the Glutamate NMDA receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

The compound interacts with its targets by binding to the PCP-site on the glutamate NMDA receptor . This interaction can lead to changes in the receptor’s function, potentially influencing various neurological processes.

Biochemical Pathways

It is known that the compound’s interaction with the nmda receptor could affect various downstream effects, potentially influencing neurotransmission and other neurological processes .

Result of Action

Its interaction with the nmda receptor suggests that it could have significant effects on neurological processes, potentially influencing memory function and synaptic plasticity .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it .

Future Directions

This involves discussing potential future research directions or applications of the compound .

Biochemical Analysis

Biochemical Properties

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with β-glucuronidase, an enzyme involved in the hydrolysis of β-D-glucuronides . This interaction suggests that N-(3-methoxyphenyl)pivalamide may act as an inhibitor or modulator of this enzyme, affecting the biochemical pathways in which β-glucuronidase is involved.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell function, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of β-glucuronidase by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, N-(3-methoxyphenyl)pivalamide may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(3-methoxyphenyl)pivalamide remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or improvement in metabolic function. At higher doses, N-(3-methoxyphenyl)pivalamide may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability and overall effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may be transported by specific transporters or binding proteins, facilitating its movement across cell membranes and its accumulation in certain tissues . This distribution pattern can affect the compound’s localization and its interactions with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Methoxybenzoyl chloride+2,2-DimethylpropanamideBaseThis compound\text{3-Methoxybenzoyl chloride} + \text{2,2-Dimethylpropanamide} \xrightarrow{\text{Base}} \text{this compound} 3-Methoxybenzoyl chloride+2,2-DimethylpropanamideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-Hydroxyphenyl)-2,2-dimethylpropanamide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: N-(3-Hydroxyphenyl)-2,2-dimethylpropanamide.

    Reduction: N-(3-Methoxyphenyl)-2,2-dimethylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroxyphenyl)-2,2-dimethylpropanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(3-Methoxyphenyl)-2,2-dimethylpropanamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is unique due to the presence of both a methoxy group and an amide moiety, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential bioactivity makes it a promising candidate for drug development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFHCFQPQMYDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338100
Record name N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56619-93-3
Record name N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-methoxyphenyl)pivalamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice cooled solution of 20 g (162 mmol) 3-methoxy-phenylamine in 400 ml diethylether is added 24.9 ml (178 mmol) triethylamine and slowly within 30 minutes 23.9 ml (195 mmol) pivaloyl chloride. Due to the exothermic reaction the temperature rises despite cooling to 15° C. The temperature is left rising to room temperature, after 1 hour the reaction mixture is poured on ice and extracted with ethyl acetate, washed 2× with water and 1× with brine, dried with Na2SO4 and evaporated to give a crude product which is purified by two crystallizations from CH2Cl2/hexane to yield N-(3-methoxy-phenyl)-2,2-dimethyl-propionamide.
[Compound]
Name
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
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20 g
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Reaction Step One
Quantity
24.9 mL
Type
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400 mL
Type
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Reaction Step One
Quantity
23.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in the synthesis of 4-methoxy-1H-1,3-benzazaphospholes?

A1: this compound serves as the crucial starting material in the synthesis of 4-methoxy-1H-1,3-benzazaphospholes []. When reacted with butyllithium, it forms a C,O-dilithium intermediate. This highly reactive intermediate is then subjected to either direct phosphonylation or a two-step bromination followed by phosphonylation. The resulting product then undergoes reductive cyclization with lithium aluminum hydride to yield the desired 4-methoxy-1H-1,3-benzazaphosphole.

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